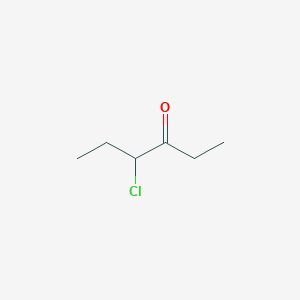

4-Chloro-3-hexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C6H11ClO |

|---|---|

Poids moléculaire |

134.60 g/mol |

Nom IUPAC |

4-chlorohexan-3-one |

InChI |

InChI=1S/C6H11ClO/c1-3-5(7)6(8)4-2/h5H,3-4H2,1-2H3 |

Clé InChI |

JLRAWVOPMUYZEP-UHFFFAOYSA-N |

SMILES canonique |

CCC(C(=O)CC)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of 4-Chloro-3-hexanone from 3-hexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-hexanone from 3-hexanone (B147009). The document details established synthetic methodologies, presents key quantitative data, and includes detailed experimental protocols. The synthesis primarily involves the α-chlorination of the ketone, a fundamental transformation in organic chemistry.

Core Concepts and Methodologies

The synthesis of this compound from 3-hexanone is achieved through the electrophilic substitution of a proton at the α-carbon of the ketone with a chlorine atom. This transformation can be accomplished using various chlorinating agents, each with its own advantages and mechanistic nuances. The regioselectivity of the chlorination is a key consideration, as 3-hexanone possesses two enolizable α-positions (C2 and C4). Generally, chlorination under thermodynamic control (acid-catalyzed) favors the more substituted position, which in this case would be C4, leading to the desired product.

Several established methods for the α-chlorination of ketones are applicable to this synthesis. These include the use of:

-

Sulfuryl chloride (SO₂Cl₂): A common and effective reagent for the chlorination of ketones. The reaction is often carried out in an inert solvent.

-

N-Chlorosuccinimide (NCS): A milder chlorinating agent, often used with a catalyst such as an acid or a Lewis acid.[1][2]

-

Ceric Ammonium (B1175870) Nitrate (CAN) and Acetyl Chloride: This system provides a mild and efficient method for α-chlorination.[3]

-

p-Toluenesulfonyl Chloride (TsCl) and a Strong Base: This method proceeds via the formation of a lithium enolate, followed by reaction with TsCl as the chlorine source. This approach offers good control over regioselectivity, favoring the less substituted position under kinetic control.

This guide will focus on a representative protocol adapted from the chlorination of acyclic ketones.

Quantitative Data

A summary of the physical and chemical properties of the starting material and the final product is presented below.

| Property | 3-Hexanone | This compound |

| Molecular Formula | C₆H₁₂O | C₆H₁₁ClO |

| Molecular Weight | 100.16 g/mol | 134.60 g/mol [4][5] |

| Appearance | Colorless liquid | Expected to be a colorless to pale yellow liquid |

| Boiling Point | 123-124 °C | Not available |

| Density | 0.813 g/mL | Not available |

| CAS Number | 589-38-8 | 56275-39-9[5] |

| Kovats Retention Index | Not applicable | 888 (Standard non-polar column)[4][5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 3-hexanone, adapted from a general procedure for the α-chlorination of acyclic ketones using p-toluenesulfonyl chloride and lithium diisopropylamide (LDA). This method offers good regioselectivity.

Materials:

-

3-Hexanone (reagent grade)

-

Diisopropylamine (B44863) (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

p-Toluenesulfonyl chloride (TsCl) (recrystallized)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet.

-

Syringes for the transfer of anhydrous solvents and reagents.

-

Low-temperature thermometer.

-

Dry ice/acetone or isopropanol (B130326) bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Apparatus for column chromatography.

Procedure:

-

Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon, add anhydrous THF (e.g., 1.0 M solution). Cool the flask to 0 °C in an ice bath. To this, add diisopropylamine (1.1 equivalents relative to 3-hexanone) via syringe. Slowly add n-BuLi (1.0 equivalent) dropwise while maintaining the temperature at 0 °C. Stir the solution for 30 minutes at 0 °C to ensure complete formation of LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, prepare a solution of 3-hexanone (1.0 equivalent) in anhydrous THF (e.g., 0.1 M solution). Add the 3-hexanone solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to allow for the complete formation of the lithium enolate.

-

Chlorination: In another flame-dried flask, prepare a solution of p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous THF (e.g., 0.1 M solution). Add this solution dropwise to the enolate solution at -78 °C.

-

Reaction Quench and Work-up: After the addition of the TsCl solution, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Diisopropylamine and 3-Hexanone are flammable and harmful if inhaled or absorbed through the skin.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator.

-

Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvent.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.

References

Core Concepts: Enols and Enolates as Key Intermediates

An In-depth Technical Guide on the Mechanism of Electrophilic Chlorination of Ketones

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the electrophilic α-chlorination of ketones. It details the acid- and base-catalyzed pathways, presents relevant kinetic data, outlines experimental protocols for mechanistic studies, and offers visual representations of the reaction dynamics.

The α-carbon of a ketone is susceptible to halogenation due to its ability to form nucleophilic intermediates: an enol in acidic conditions or an enolate in basic conditions.[1][2] The formation of these intermediates is the pivotal step that enables the subsequent reaction with an electrophilic chlorine source.

-

Acid-Catalyzed Enol Formation: In the presence of an acid catalyst, a ketone undergoes tautomerization to form its corresponding enol. This process involves the protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon.[3][4][5]

-

Base-Promoted Enolate Formation: In basic media, a base abstracts an acidic α-hydrogen to form a resonance-stabilized enolate anion.[1][2][5] Enolates are significantly more nucleophilic than enols, leading to different reaction kinetics and outcomes.[6]

Acid-Catalyzed α-Chlorination

The acid-catalyzed halogenation of ketones is a well-studied reaction that typically results in the selective formation of a monohalogenated product.[1][5]

Mechanism

The reaction proceeds via a multi-step mechanism where the formation of the enol is the slow, rate-determining step.[3][7][8]

-

Protonation of the Carbonyl: The carbonyl oxygen is rapidly and reversibly protonated by the acid catalyst (e.g., H₃O⁺).[3][4]

-

Enol Formation (Rate-Determining Step): A weak base (like water) removes a proton from the α-carbon, leading to the formation of the enol tautomer. This step is the slowest in the sequence and thus dictates the overall reaction rate.[3][7]

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic chlorine molecule (e.g., Cl₂). This forms a new C-Cl bond at the α-position and generates a resonance-stabilized oxonium ion intermediate.[3][4][9]

-

Deprotonation: A weak base removes the proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final α-chloro ketone product.[3][4]

The reaction stops at monochlorination because the newly introduced electron-withdrawing chlorine atom decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable for a second halogenation.[1][10]

Caption: Acid-catalyzed α-chlorination pathway via an enol intermediate.

Base-Promoted α-Chlorination

Under basic conditions, the halogenation of ketones proceeds through an enolate intermediate. This reaction is challenging to control and often leads to polyhalogenation.[2][5] For methyl ketones, this can result in the haloform reaction.[1][2]

Mechanism

-

Enolate Formation: A base (e.g., OH⁻) removes an acidic α-hydrogen to form a nucleophilic enolate anion.[2][11]

-

Electrophilic Attack: The enolate attacks an electrophilic chlorine molecule, forming the α-chloro ketone.[5][11]

-

Further Halogenation: The product of the initial halogenation has remaining α-hydrogens that are now even more acidic due to the electron-withdrawing inductive effect of the first halogen.[2][11] This makes subsequent deprotonation and halogenation steps faster than the first, leading to di- and tri-halogenated products until all α-hydrogens are replaced.[2][5]

Caption: Base-promoted α-chlorination pathway via an enolate intermediate.

Quantitative Data: Reaction Kinetics

Kinetic studies provide critical evidence for the proposed mechanisms. The rate law for acid-catalyzed halogenation is notably independent of the halogen's concentration and nature, supporting enol formation as the rate-determining step.[7][8]

Table 1: Kinetic Data for Acid-Catalyzed Chlorination of Ketones

| Ketone | Chlorinating Agent | Catalyst | Solvent System | Rate Law | Primary Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|---|---|

| Acetone (B3395972) | N-Chlorosaccharin (NCSA) | H₂SO₄ | 50% aq. Acetic Acid | rate = k[Acetone][H⁺] | 4.44 | |

| Acetone | 1-Chlorobenzotriazole (CBT) | HClO₄ | aq. Acetic Acid | rate = k[Acetone][H⁺] | 6.6 | [12] |

| Acetone | Chloramine-T | HCl | aq. Acetic Acid | rate = k[CAT][H⁺]¹ | - | [13][14] |

| Substituted Acetophenones | 1-Chlorobenzotriazole (CBT) | HClO₄ | aq. Acetic Acid | rate = k[Ketone][H⁺] | - (ρ = -0.57) |[12] |

¹At low CAT and high acidity, the rate becomes independent of ketone concentration, suggesting the formation of the chlorinating species is rate-limiting under these specific conditions.[13][14]

Experimental Protocols

Protocol for Kinetic Analysis of Acid-Catalyzed Chlorination

This protocol describes a general method for determining the reaction kinetics of the acid-catalyzed chlorination of a ketone, such as acetone, using N-Chlorosuccinimide (NCS) as the chlorinating agent. The reaction progress is monitored by iodometric titration.

Materials:

-

Acetone (reagent grade, distilled)

-

N-Chlorosuccinimide (NCS) (recrystallized)

-

Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄) (standardized solution)

-

Glacial acetic acid

-

Deionized water

-

Potassium iodide (KI) solution (10% w/v)

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 M)

-

Starch indicator solution (1%)

-

Thermostated water bath, stopwatches, pipettes, burettes, conical flasks.

Procedure:

-

Solution Preparation: Prepare stock solutions of acetone, acid catalyst, and NCS in the desired solvent system (e.g., 50% v/v aqueous acetic acid).

-

Reaction Initiation:

-

Pipette the required volumes of the acetone and acid catalyst solutions into a conical flask.

-

Separately, pipette the NCS solution into another flask.

-

Place both flasks in a thermostated water bath to equilibrate at the desired temperature (e.g., 40°C).

-

To initiate the reaction, rapidly add the NCS solution to the acetone/acid mixture, start a stopwatch, and mix thoroughly.

-

-

Monitoring the Reaction:

-

At regular time intervals (e.g., every 5 minutes), withdraw a 5 mL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a flask containing an excess of ice-cold 10% KI solution (e.g., 10 mL). The NCS in the aliquot will oxidize I⁻ to I₂.

-

-

Titration:

-

Immediately titrate the liberated iodine (I₂) with the standardized sodium thiosulfate solution.

-

When the yellow-brown color of the iodine fades to a pale straw color, add a few drops of starch indicator. The solution will turn deep blue-black.

-

Continue the titration dropwise until the blue color disappears completely. Record the volume of thiosulfate used.

-

-

Data Analysis:

-

Calculate the concentration of unreacted NCS at each time point.

-

Plot [NCS] versus time. A linear plot indicates a zero-order reaction with respect to NCS.

-

Repeat the experiment varying the initial concentrations of acetone and the acid catalyst to determine the order with respect to each reactant and establish the overall rate law.

-

Caption: A typical workflow for a kinetic study of ketone chlorination.

Synthetic Protocol for α-Chlorination of 1-Indanone

This protocol provides a method for the enantioselective α-chlorination of a β-keto ester using a phase-transfer catalyst.

Materials:

-

Ethyl 1-indanone-2-carboxylate (substrate)

-

N-Chlorosuccinimide (NCS)

-

Potassium fluoride (B91410) (KF, solid)

-

Chiral phase-transfer catalyst (e.g., hybrid Cinchona alkaloid derivative)

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, standard glassware.

Procedure:

-

Setup: To a round-bottom flask, add the ethyl 1-indanone-2-carboxylate (0.2 mmol), the chiral catalyst (0.001 mmol, 0.5 mol%), and solid KF (0.4 mmol, 2 equiv).

-

Mixing: Add toluene (1 mL) and stir the mixture at room temperature for 20 minutes.

-

Reaction: Cool the mixture to the desired temperature (e.g., 0°C). Add N-chlorosuccinimide (0.21 mmol) in one portion.

-

Monitoring: Monitor the reaction by TLC. Allow the reaction to proceed for the required time (e.g., 5-80 minutes).

-

Workup: Quench the reaction with a saturated ammonium chloride solution.

-

Extraction: Extract the product with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification & Analysis: Purify the crude product by column chromatography. Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

Summary of Mechanistic Differences

The choice between acid- and base-catalyzed conditions has profound implications for the outcome of the reaction.

Caption: Key differences between acid- and base-catalyzed chlorination.

References

- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. An Introduction to Enols & Enolates — Making Molecules [emu-guava-3am9.squarespace.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Acid-Catalyzed Alpha-Halogentation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]

- 12. ias.ac.in [ias.ac.in]

- 13. connectsci.au [connectsci.au]

- 14. connectsci.au [connectsci.au]

physical and chemical properties of 4-Chloro-3-hexanone

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-3-hexanone

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and presents logical workflows for the synthesis and characterization of this compound.

Core Properties of this compound

This compound, with the molecular formula C₆H₁₁ClO, is a halogenated ketone.[1][2] Its chemical structure and basic properties are foundational to its reactivity and potential applications.

Synonyms: 4-chlorohexan-3-one[2] IUPAC Name: 4-chlorohexan-3-one[2]

Physical and Chemical Data

The majority of available data on the physical properties of this compound are computed rather than experimentally determined. These calculated values provide useful estimates for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [1][2] |

| Molecular Weight | 134.60 g/mol | [1][2] |

| Boiling Point (calc.) | 427.54 K | [3] |

| Melting Point (calc.) | 222.23 K | [3] |

| logP (calc.) | 1.983 | [3] |

| Water Solubility (calc.) | log10WS: -1.88 | [3] |

| Kovats Retention Index | 888 (Standard non-polar column) | [1][2] |

Experimental Protocols

While specific experimental literature for this compound is limited, established general methods for the synthesis, purification, and characterization of α-chloro ketones are applicable.

Synthesis: α-Chlorination of 3-Hexanone (B147009)

A common and effective method for the synthesis of α-chloro ketones is the acid-catalyzed halogenation of the corresponding ketone.[4][5]

Reaction: 3-Hexanone + Cl₂ --(Acid Catalyst)--> this compound + HCl

Materials:

-

3-Hexanone

-

Chlorine gas (Cl₂) or a suitable chlorinating agent like N-chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Acid catalyst (e.g., hydrochloric acid, acetic acid)

Procedure:

-

Dissolve 3-hexanone in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and a gas inlet/outlet (if using chlorine gas).

-

Add a catalytic amount of the acid.

-

Slowly bubble chlorine gas through the solution or add the chlorinating agent portion-wise while stirring. The reaction temperature should be monitored and controlled, as the reaction can be exothermic.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture should be worked up. This typically involves washing with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the acid catalyst and any excess acid produced, followed by washing with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification

Purification of the crude product is crucial to remove unreacted starting material, di-chlorinated byproducts, and other impurities.[6][7]

Method: Column Chromatography

-

The crude product is dissolved in a minimal amount of a non-polar solvent.

-

A silica (B1680970) gel column is prepared using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

The dissolved crude product is loaded onto the column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by TLC or GC to identify those containing the pure this compound.

-

The solvent from the pure fractions is evaporated to yield the purified product.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing the purity of volatile compounds like halogenated ketones and for confirming their molecular weight.[8][9] The NIST WebBook provides details of a GC method for this compound, including the column type (OV-101) and temperature program, which resulted in a Kovats Retention Index of 888.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the hydrogen atoms in the molecule. Protons on the carbon adjacent to the chlorine atom (the α-carbon) and the carbonyl group will exhibit characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretch of a ketone, typically in the range of 1700-1725 cm⁻¹.[10][11]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

- 1. 3-Hexanone, 4-chloro [webbook.nist.gov]

- 2. This compound | C6H11ClO | CID 13520470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hexanone, 4-chloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. treenablythe.weebly.com [treenablythe.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 4-Chloro-3-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloro-3-hexanone, a halogenated ketone of interest in synthetic organic chemistry and drug discovery. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₆H₁₁ClO, Molecular Weight: 134.60 g/mol ).[1][2] This data is crucial for the identification and characterization of this compound in a laboratory setting.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Triplet | 1H | -CHCl- |

| ~2.7 | Quartet | 2H | -C(O)-CH₂-CH₃ |

| ~1.8 | Sextet | 2H | -CHCl-CH₂-CH₃ |

| ~1.1 | Triplet | 3H | -C(O)-CH₂-CH₃ |

| ~1.0 | Triplet | 3H | -CHCl-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~208 | C=O | Ketone Carbonyl |

| ~65 | CHCl | Carbon with Chlorine |

| ~35 | CH₂ | Methylene adjacent to C=O |

| ~25 | CH₂ | Methylene adjacent to CHCl |

| ~12 | CH₃ | Methyl of Ethyl Group (adjacent to CHCl) |

| ~8 | CH₃ | Methyl of Ethyl Group (adjacent to C=O) |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 - 2880 | Strong | C-H (Alkyl) Stretch |

| ~1720 | Strong | C=O (Ketone) Stretch |

| ~1460, ~1380 | Medium | C-H (Alkyl) Bend |

| ~750 - 650 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 134 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 136 | Low | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |

| 99 | High | [M - Cl]⁺ |

| 79 | Moderate | [C₄H₇O]⁺ |

| 57 | High | [C₃H₅O]⁺ or [C₄H₉]⁺ (Propionyl or Butyl cation) |

| 29 | High | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.[3] The solution should be transferred to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[4][5][6]

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.[7][8]

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

References

- 1. 3-Hexanone, 4-chloro [webbook.nist.gov]

- 2. This compound | C6H11ClO | CID 13520470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Stability and Storage of Alpha-Chloroketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for alpha-chloroketones, a class of valuable yet reactive intermediates in pharmaceutical synthesis. Understanding their stability profile is paramount for ensuring the integrity of experimental results, the purity of final products, and the safety of handling procedures.

Core Stability Profile and Recommended Storage

Alpha-chloroketones are inherently reactive molecules, susceptible to degradation through several pathways. Their stability is significantly influenced by environmental factors such as pH, temperature, moisture, and light.

Key Stability Characteristics:

-

pH Sensitivity: The pH of the environment is the most critical factor governing the stability of alpha-chloroketones. They exhibit maximum stability in acidic conditions (pH < 5). As the pH approaches neutral and enters the basic range, the rate of degradation, primarily through hydrolysis and base-catalyzed rearrangements, increases dramatically.[1]

-

Moisture Sensitivity: Alpha-chloroketones are susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding α-hydroxy ketone and hydrochloric acid. This reaction is accelerated in neutral and basic conditions.[1]

-

Thermal and Light Sensitivity: Elevated temperatures and exposure to light can initiate polymerization or self-condensation reactions, often indicated by a discoloration (e.g., yellowing or browning) of the material.[1]

Optimal Storage Conditions:

To ensure long-term stability and preserve the integrity of alpha-chloroketones, the following storage conditions are strongly recommended:

-

Temperature: Store at low temperatures, with -20°C being ideal for long-term storage.[1]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and oxygen.[1]

-

Container: Use amber glass vials or other opaque containers to protect the compound from light.[1] Containers should have tightly sealing caps, preferably with PTFE liners, to prevent moisture ingress.

-

Form: For optimal stability, alpha-chloroketones should be stored as a pure solid. If the compound is an oil, it should be dissolved in a suitable anhydrous, aprotic solvent (e.g., toluene, THF, or dichloromethane) at a known concentration and stored under an inert atmosphere at low temperature.[1] Solutions should be prepared immediately before use whenever possible.[1]

Quantitative Stability Data

The following tables summarize representative quantitative data on the degradation of alpha-chloroketones under various conditions. It is important to note that specific degradation rates will vary depending on the exact structure of the alpha-chloroketone.

Table 1: Effect of pH on the Hydrolysis Rate of a Representative Alpha-Chloroketone [1]

| pH | Temperature (°C) | Half-life (t½) | Degradation after 8h (%) |

| 3.0 | 25 | Very Long | < 0.1% |

| 5.0 | 25 | Several Days | ~1-2% |

| 7.0 | 25 | ~10 hours | ~55% |

| 9.0 | 25 | < 30 minutes | > 95% |

Table 2: Effect of Temperature on the Stability of a Representative Alpha-Chloroketone in Anhydrous Aprotic Solvent [1]

| Storage Temperature (°C) | Purity after 6 months (%) |

| 25 | ~90% |

| 4 | ~98% |

| -20 | >99.5% |

Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting stability issues and for developing robust analytical methods.

Primary Degradation Pathways:

-

Hydrolysis: As previously mentioned, this is a common degradation pathway in the presence of water, leading to the formation of an α-hydroxy ketone. This reaction is significantly faster at neutral to basic pH.[1]

-

Favorskii Rearrangement: Under basic conditions, enolizable α-haloketones can undergo a characteristic rearrangement to form carboxylic acid derivatives (acids, esters, or amides, depending on the base used).[2][3][4] This pathway involves the formation of a cyclopropanone (B1606653) intermediate.[2][3][5][6] For cyclic α-halo ketones, this results in a ring contraction.[2][3]

-

Polymerization/Self-Condensation: This can be initiated by light, heat, or impurities and often results in the discoloration of the compound.[1]

Below is a diagram illustrating the Favorskii rearrangement mechanism, a critical degradation pathway under basic conditions.

Caption: Favorskii Rearrangement Pathway.

Experimental Protocols

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the alpha-chloroketone. This information is critical for the development of stability-indicating analytical methods.[7] The following is a general protocol based on ICH guidelines.[8]

Objective: To generate potential degradation products of an alpha-chloroketone under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the alpha-chloroketone at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.[1]

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Neutral Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of purified water.

-

Heat the mixture at 60°C for 8 hours.[1]

-

After cooling, dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).[1][9]

-

A control sample, wrapped in aluminum foil to protect it from light, should be kept at the same temperature.

-

-

Thermal Degradation (Dry Heat):

-

Store the solid alpha-chloroketone in an oven at a temperature 20°C above the accelerated storage temperature (e.g., 60°C) for a specified period.

-

Dissolve the stressed solid in the mobile phase for analysis.

-

Analysis: All stressed samples, along with a non-stressed control sample, should be analyzed using a validated stability-indicating HPLC method (see Protocol 4.2).

The workflow for a forced degradation study is depicted below.

Caption: Forced Degradation Study Workflow.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Objective: To quantify the purity of an alpha-chloroketone and monitor its degradation over time.

Methodology (Representative Example):

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV/Photodiode Array (PDA) detector. Coupling with a Mass Spectrometer (MS) is highly recommended for the identification of degradation products.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase:

-

Gradient Elution: A gradient elution is typically required to separate the parent compound from its various degradation products, which may have a wide range of polarities. An example gradient is:

-

Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.[1]

-

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by the UV spectrum of the alpha-chloroketone and its degradation products. A PDA detector is useful for monitoring multiple wavelengths and assessing peak purity.

-

Injection Volume: 10 µL

-

Sample Preparation: Dilute the samples from the forced degradation study or long-term stability study to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

Alpha-chloroketones are versatile synthetic intermediates whose utility is counterbalanced by their inherent reactivity. A thorough understanding of their stability profile and degradation pathways is essential for their effective use in research and development. By implementing the stringent storage conditions outlined in this guide and employing robust analytical methods developed through forced degradation studies, researchers can ensure the quality and reliability of their work involving these important compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. drhnsp.org [drhnsp.org]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. journalacri.com [journalacri.com]

- 9. longdom.org [longdom.org]

Potential Applications of 4-Chloro-3-hexanone in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-hexanone is a halogenated ketone that holds significant potential as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive α-chloro ketone moiety, makes it a valuable precursor for a variety of chemical transformations. This technical guide explores the core applications of this compound, providing insights into its utility in nucleophilic substitution reactions, the Favorskii rearrangement, and the synthesis of heterocyclic compounds. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential applications based on the well-established reactivity of analogous α-halo ketones. The experimental protocols provided herein are representative examples for this class of compounds and can serve as a foundation for the development of specific synthetic methodologies using this compound.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions and for the characterization of resulting products.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO | --INVALID-LINK-- |

| Molecular Weight | 134.60 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-chlorohexan-3-one | --INVALID-LINK-- |

| CAS Number | Not available | |

| Appearance | Expected to be a liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Potential Synthetic Applications

The reactivity of the α-chloro ketone functionality in this compound opens up several avenues for its application in organic synthesis.

Nucleophilic Substitution Reactions

The carbon atom bearing the chlorine in this compound is electrophilic and susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups at the C4 position.

Expected Nucleophilic Substitution Reactions of this compound

| Nucleophile | Expected Product | Potential Utility |

| Amines (R-NH₂) | 4-Amino-3-hexanone derivatives | Synthesis of bioactive molecules, ligands |

| Azide (N₃⁻) | 4-Azido-3-hexanone | Precursor for amines, triazoles (via click chemistry) |

| Thiolates (RS⁻) | 4-Thioether-3-hexanone derivatives | Pharmaceutical and agrochemical intermediates |

| Cyanide (CN⁻) | 4-Cyano-3-hexanone | Intermediate for carboxylic acids, amines |

Experimental Protocol: Representative Nucleophilic Substitution with an Amine (using an analogous α-chloro ketone)

Reaction: Synthesis of a 4-amino ketone derivative.

Materials:

-

This compound (1 equivalent)

-

Primary or secondary amine (2.2 equivalents)

-

A polar aprotic solvent such as acetonitrile (B52724) or DMF

-

Sodium bicarbonate (optional, as a base)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the amine to the solution. If the amine salt is used, add a base like sodium bicarbonate to liberate the free amine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-amino-3-hexanone derivative.

Logical Workflow for Nucleophilic Substitution

Caption: General workflow for the nucleophilic substitution of this compound.

Favorskii Rearrangement

In the presence of a strong base, α-halo ketones like this compound can undergo a Favorskii rearrangement to yield carboxylic acid derivatives. This reaction proceeds through a cyclopropanone (B1606653) intermediate and can be a powerful tool for carbon skeleton rearrangement.

Expected Product of Favorskii Rearrangement of this compound

| Base | Expected Product |

| Sodium hydroxide (B78521) (NaOH) | 2-Ethylbutanoic acid |

| Sodium methoxide (B1231860) (NaOMe) | Methyl 2-ethylbutanoate |

| Amine (RNH₂) | N-Alkyl-2-ethylbutanamide |

Experimental Protocol: Representative Favorskii Rearrangement (General Protocol for α-Halo Ketones)

Reaction: Synthesis of a carboxylic acid ester via Favorskii rearrangement.

Materials:

-

α-Halo ketone (e.g., this compound) (1 equivalent)

-

Sodium methoxide (2.2 equivalents)

-

Anhydrous methanol (B129727)

-

Anhydrous diethyl ether

Procedure:

-

Prepare a fresh solution of sodium methoxide in methanol in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the sodium methoxide solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the α-halo ketone in anhydrous diethyl ether.

-

Transfer the solution of the α-halo ketone to the sodium methoxide solution via cannula.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then to 0 °C.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by vacuum distillation or column chromatography.

Signaling Pathway for Favorskii Rearrangement

Caption: Key steps in the Favorskii rearrangement of this compound.

Synthesis of Heterocyclic Compounds

This compound can serve as a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry and materials science.

The reaction of an α-halo ketone with a thiourea (B124793) or thioamide is a classic method for the synthesis of thiazoles. This compound can be expected to react with thiourea to yield 2-amino-4,5-diethylthiazole.

Experimental Protocol: Representative Hantzsch Thiazole Synthesis (using Chloroacetone (B47974) as an analogue)

Reaction: Synthesis of 2-amino-4-methylthiazole (B167648) from chloroacetone and thiourea.

Materials:

-

Chloroacetone (1 equivalent)

-

Thiourea (1 equivalent)

-

Water

Procedure:

-

Suspend thiourea in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add chloroacetone dropwise to the stirred suspension. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-methylthiazole.

Similarly, this compound can be used in the synthesis of imidazoles. The reaction with an amidine would be expected to yield a 2,4,5-trisubstituted imidazole.

Experimental Workflow for Heterocycle Synthesis

Caption: Synthetic pathways from this compound to thiazoles and imidazoles.

Conclusion

This compound is a promising, yet underexplored, reagent in organic synthesis. Based on the well-established chemistry of α-halo ketones, it can be anticipated to be a valuable precursor for a diverse range of compounds through nucleophilic substitution, rearrangement reactions, and the synthesis of important heterocyclic scaffolds. The information and representative protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to unlock the full synthetic potential of this versatile building block. Further investigation into the specific reactivity and optimization of reaction conditions for this compound is warranted and expected to lead to novel and efficient synthetic methodologies.

4-Chloro-3-hexanone CAS number and molecular formula

An In-depth Technical Guide to 4-Chloro-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, and general synthetic approaches. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

Molecular Formula: C₆H₁₁ClO[1]

Physical and Chemical Properties:

A summary of the key computed and experimental properties of this compound and its related compounds is presented in the table below for comparative analysis.

| Property | This compound | 4,4-Dichloro-3-hexanone |

| Molecular Weight | 134.60 g/mol [1] | 169.05 g/mol |

| Molecular Formula | C₆H₁₁ClO[1] | C₆H₁₀Cl₂O |

| Kovats Retention Index | 888 (Standard non-polar)[1][3] | 935 (Standard non-polar)[4] |

Synthesis of α-Chloro Ketones: General Methodologies

The synthesis of α-chloro ketones, such as this compound, typically involves the direct chlorination of the corresponding ketone. While a specific experimental protocol for this compound is not detailed in the surveyed literature, general methods for the synthesis of α-halo ketones provide a foundational approach. These methods are crucial for chemists engaged in the synthesis of complex organic molecules and pharmaceutical intermediates.[5][6]

A common route involves the reaction of an enolizable ketone with a suitable chlorinating agent under acidic or basic conditions to generate the nucleophilic enol or enolate, which then reacts with an electrophilic chlorine source.[5]

Experimental Protocol: General Synthesis of α-Chloro Ketones from Methyl Ketones

The following protocol describes a general method for the α-chlorination of methyl ketones, which can be adapted for the synthesis of this compound from 3-hexanone (B147009).

Materials:

-

3-Hexanone (starting material)

-

Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))

-

Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)

-

Acid or Base catalyst (optional, depending on the chosen method)

Procedure:

-

Dissolve 3-hexanone in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (typically 0 °C to room temperature).

-

Slowly add the chlorinating agent (dissolved in the same solvent) to the stirred solution.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as distillation or column chromatography, to obtain the pure this compound.

Logical Workflow for Synthesis and Purification

The synthesis and purification of this compound follow a logical experimental workflow. This can be visualized to delineate the key stages of the process.

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the surveyed literature regarding the biological activity or any associated signaling pathways of this compound. However, α-halo ketones as a class of compounds are known to be reactive alkylating agents and can exhibit biological activity.[7] They are recognized as important precursors in the synthesis of various heterocyclic compounds, some of which possess significant pharmacological properties.[5][6] Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Given the absence of specific data on signaling pathways for this compound, a representative diagram illustrating a hypothetical interaction of a generic α-chloro ketone with a biological nucleophile is provided below. This serves as a conceptual model for potential reactivity.

Caption: A conceptual diagram of the potential biological reactivity of an α-chloro ketone.

References

- 1. This compound | C6H11ClO | CID 13520470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Hexanone, 4-chloro [webbook.nist.gov]

- 4. 4,4-Dichloro-3-hexanone | C6H10Cl2O | CID 17556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

The Dawn of Carbonyl Reactivity: A Technical Guide to the Discovery and History of Alpha-Haloketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-haloketones are a cornerstone of modern organic synthesis, prized for their bifunctional nature which allows for a diverse array of subsequent transformations. Their utility in the construction of complex molecules, including pharmaceuticals and natural products, is invaluable. This technical guide provides an in-depth exploration of the discovery and historical development of the key synthetic methodologies that have made these versatile building blocks readily accessible. We will delve into the seminal discoveries, the evolution of experimental protocols, and the mechanistic understanding that underpins these crucial reactions.

Historical Perspective and Key Discoveries

The synthesis of α-haloketones has a rich history dating back to the 19th century, with several key methodologies emerging that are still in use today. The timeline of these discoveries highlights the progressive understanding of carbonyl chemistry, particularly the reactivity of the α-carbon.

The Advent of Direct Halogenation

The direct halogenation of ketones at the α-position is one of the most fundamental methods for the synthesis of α-haloketones. This reaction can be performed under either acidic or basic conditions, proceeding through an enol or enolate intermediate, respectively. While pinpointing a single discovery of this reaction is challenging due to its early and widespread use, the underlying principles of enol and enolate chemistry were being unraveled throughout the latter half of the 19th century.

Under acidic conditions, the reaction is catalyzed by the formation of an enol tautomer, which then acts as a nucleophile, attacking the halogen. The acid catalyst protonates the carbonyl oxygen, increasing the rate of enolization.[1] In contrast, under basic conditions, a hydroxide (B78521) ion removes a proton from the α-carbon to form a nucleophilic enolate ion, which then reacts with the halogen.[2]

The Hell-Volhard-Zelinsky Reaction (1881, 1887)

A landmark achievement in the field was the development of the Hell-Volhard-Zelinsky reaction, which allows for the α-halogenation of carboxylic acids. This reaction was first reported by Carl Magnus von Hell in 1881 and later independently improved upon by Jacob Volhard and Nikolay Zelinsky in 1887.[3][4][5] The reaction involves the treatment of a carboxylic acid with a halogen (typically bromine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃).[6] The key insight of this reaction is the in situ formation of an acyl halide, which readily enolizes, allowing for halogenation at the α-position. The resulting α-halo acyl halide can then be hydrolyzed to the corresponding α-halo carboxylic acid. This method provided a reliable route to α-halocarbonyl compounds from readily available starting materials.

The Darzens Glycidic Ester Condensation (1904)

In 1904, Auguste Georges Darzens reported a novel reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[7][8] This reaction, now known as the Darzens condensation, proceeds through the formation of an enolate from the α-haloester, which then adds to the carbonyl compound. A subsequent intramolecular SN2 reaction forms the epoxide ring.[9] While not a direct synthesis of α-haloketones, the glycidic ester products can be further transformed into various carbonyl compounds, making this a significant related discovery.

Core Synthetic Methodologies and Mechanistic Insights

The primary methods for synthesizing α-haloketones can be broadly categorized into direct halogenation of ketones and the halogenation of carboxylic acid derivatives.

Direct α-Halogenation of Ketones

The direct halogenation of ketones is a widely used method due to its simplicity. The choice of acidic or basic conditions can influence the regioselectivity of the reaction.

Acid-Catalyzed Halogenation: This method typically involves treating a ketone with a halogen (Cl₂, Br₂, or I₂) in the presence of an acid catalyst such as acetic acid or hydrobromic acid.[1] The reaction proceeds through an enol intermediate.

Base-Mediated Halogenation: In the presence of a base, a ketone is deprotonated to form an enolate, which then reacts with the halogen. This method is often faster than the acid-catalyzed counterpart but can be prone to polyhalogenation, especially with methyl ketones, leading to the haloform reaction.[2]

The Hell-Volhard-Zelinsky Reaction

This reaction provides an indirect route to α-haloketones by first halogenating a carboxylic acid, which can then be converted to the desired ketone. The reaction proceeds via the formation of an acyl bromide, which enolizes more readily than the parent carboxylic acid.

Quantitative Data Summary

The yields of early α-haloketone syntheses were often described qualitatively. However, subsequent work and modern adaptations have provided more quantitative data. The following tables summarize representative yields for these foundational reactions.

Table 1: Representative Yields for the Direct α-Bromination of Acetophenone (B1666503)

| Catalyst/Conditions | Solvent | Yield of Phenacyl Bromide | Reference |

| Anhydrous AlCl₃ | Anhydrous Ether | 88-96% (crude), 64-66% (recrystallized) | Organic Syntheses |

| None (acid-free) | Diethyl Ether | Moderate to Good | Krupadanam et al. |

| Glacial Acetic Acid | Glacial Acetic Acid | 69-72% | Organic Syntheses |

Table 2: Representative Yields for the Hell-Volhard-Zelinsky Reaction

| Carboxylic Acid | Halogenating Agent | Yield of α-Haloacid | Reference |

| Propionic Acid | Br₂ / PBr₃ | Good | General textbook example |

| Cyclobutanecarboxylic Acid | Br₂ / SOCl₂, red P | 85% (as ester) | NROChemistry |

Table 3: Representative Yields from Early Darzens Condensation Reactions

| Carbonyl Compound | α-Haloester | Base | Reported Yield |

| Benzaldehyde | Ethyl Chloroacetate | Sodium Ethoxide | "Good" |

| Acetone | Ethyl Chloroacetate | Sodium Ethoxide | "Very Satisfactory" |

Note: The terms "Good" and "Very Satisfactory" are based on the qualitative descriptions from early 20th-century chemical literature. Specific quantitative yields were not always provided in the initial reports.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of α-haloketones based on historical and established methods.

Protocol 1: Synthesis of Phenacyl Bromide (α-Bromoacetophenone) via Direct Bromination

This procedure is adapted from Organic Syntheses.

Materials:

-

Acetophenone (50 g, 0.42 mol)

-

Pure anhydrous ether (50 mL)

-

Anhydrous aluminum chloride (0.5 g)

-

Bromine (67 g, 21.5 mL, 0.42 mol)

-

Water

-

Petroleum ether

-

Methanol (B129727) (for recrystallization)

Procedure:

-

A solution of 50 g of acetophenone in 50 mL of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.

-

The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.

-

Bromine (67 g) is added gradually from the separatory funnel with stirring, at a rate of about 1 mL per minute. The bromine color disappears rapidly.

-

After the bromine has been added, the ether and dissolved hydrogen bromide are removed under reduced pressure.

-

The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 mL of water and 10 mL of petroleum ether to remove color.

-

The crystals are filtered with suction and washed with fresh portions of the solvent mixture until a white product is obtained.

-

The crude phenacyl bromide (74–80 g, 88–96% yield) can be recrystallized from 25–30 mL of methanol to yield 54–55 g (64–66% yield) of white crystals.

Protocol 2: α-Bromination of a Carboxylic Acid via the Hell-Volhard-Zelinsky Reaction

This is a general procedure illustrative of the reaction.

Materials:

-

Carboxylic acid (1.0 mol)

-

Red phosphorus (catalytic amount)

-

Bromine (1.1 mol)

-

Water (for workup)

Procedure:

-

The carboxylic acid and a catalytic amount of red phosphorus are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Bromine is added dropwise to the mixture. An exothermic reaction may occur, and cooling may be necessary.

-

After the addition is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide ceases.

-

The reaction mixture is cooled, and the product, an α-bromo acyl bromide, is carefully hydrolyzed by the slow addition of water.

-

The resulting α-bromo carboxylic acid is then isolated and purified by distillation or recrystallization.

Protocol 3: Darzens Glycidic Ester Condensation

A general procedure from the early 20th century.[10]

Materials:

-

Aldehyde or ketone

-

α-Chloroester

-

Sodium ethoxide

-

Absolute ether

Procedure:

-

A solution of sodium ethoxide in absolute ether is prepared in a flask equipped with a dropping funnel and a condenser.

-

A mixture of the carbonyl compound and the α-chloroester is added dropwise to the stirred suspension of sodium ethoxide at a temperature maintained between 0 and 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The mixture is then poured into ice-cold water.

-

The ethereal layer is separated, and the aqueous layer is extracted with ether.

-

The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude glycidic ester is purified by distillation under reduced pressure.

Conclusion

The discovery and development of synthetic methods for α-haloketones represent a significant chapter in the history of organic chemistry. From the early observations of direct ketone halogenation to the elegant strategies of the Hell-Volhard-Zelinsky and Darzens reactions, these methodologies have provided chemists with powerful tools for molecular construction. The evolution of these reactions from qualitative descriptions to well-understood, high-yielding transformations underscores the progress in mechanistic understanding and experimental technique. For researchers and professionals in drug development, a thorough knowledge of the history and application of these foundational reactions is essential for the continued innovation of synthetic strategies.

References

- 1. byjus.com [byjus.com]

- 2. youtube.com [youtube.com]

- 3. synarchive.com [synarchive.com]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Darzens Glycidic Ester Synthesis [unacademy.com]

- 9. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 10. benchchem.com [benchchem.com]

Theoretical Investigation of the Electronic Structure and Molecular Orbitals of 4-Chloro-3-hexanone: A Computational Chemistry Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed theoretical study to elucidate the electronic properties and molecular orbitals of 4-Chloro-3-hexanone. In the absence of publicly available experimental or computational data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT). It presents a detailed protocol for geometry optimization and the subsequent calculation of molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Hypothetical, yet realistic, quantitative data are presented in a structured format to serve as a template for future computational studies. Furthermore, this guide includes visualizations of the computational workflow to enhance the understanding of the theoretical procedures involved.

Introduction

This compound is a halogenated ketone of interest in various chemical contexts. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential interactions in biological systems. The frontier molecular orbitals, namely the HOMO and LUMO, are of particular importance as they govern the molecule's behavior in chemical reactions. This whitepaper details a proposed computational approach to determine these key electronic characteristics.

Proposed Computational Methodology

A detailed protocol for the theoretical calculation of this compound's molecular orbitals is outlined below. This methodology is designed to provide accurate and reliable results consistent with modern computational chemistry standards.

Software and Theoretical Model

The calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical model of choice is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. Specifically, the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is proposed.

Basis Set Selection

A Pople-style basis set, 6-311+G(d,p), is recommended for this study. This basis set provides a flexible description of the electron density by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model non-covalent interactions and anions.

Geometry Optimization

The first step in the computational workflow is to determine the lowest energy conformation of this compound. This is achieved through a geometry optimization procedure where the molecule's structure is varied to find a minimum on the potential energy surface. The optimization should be performed using the B3LYP/6-311+G(d,p) level of theory.

Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and other thermodynamic properties.

Molecular Orbital Calculation

With the optimized geometry, a single-point energy calculation is carried out to determine the molecular orbitals and their corresponding energies. This calculation provides detailed information about the electronic distribution within the molecule, including the HOMO and LUMO energy levels.

Hypothetical Data Presentation

The following table summarizes the hypothetical, yet plausible, quantitative data for the frontier molecular orbitals of this compound, as would be obtained from the proposed computational study.

| Molecular Orbital | Energy (eV) | Symmetry (Point Group C1) |

| LUMO+2 | 1.25 | A |

| LUMO+1 | 0.88 | A |

| LUMO | -1.45 | A |

| HOMO | -6.78 | A |

| HOMO-1 | -7.92 | A |

| HOMO-2 | -8.51 | A |

HOMO-LUMO Gap: 5.33 eV

Visualizations

To further clarify the proposed theoretical investigation, the following diagrams illustrate the computational workflow and the conceptual relationships between the molecular structure and its calculated electronic properties.

Caption: A flowchart illustrating the key steps in the computational protocol for determining the molecular orbitals of this compound.

Caption: A diagram showing the logical progression from the molecular structure to the prediction of its chemical reactivity through computational analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for investigating the molecular orbitals of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, it is possible to obtain a detailed understanding of the electronic structure of this molecule. The presented hypothetical data and visualizations serve as a robust framework for future computational studies in this area. The insights gained from such an investigation would be invaluable for researchers and scientists in the fields of chemistry and drug development, aiding in the prediction of molecular reactivity and interactions.

An In-depth Technical Guide on the Solubility of 4-Chloro-3-hexanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Chloro-3-hexanone

This compound is a halogenated ketone with the molecular formula C₆H₁₁ClO.[1][2] Its structure, featuring a polar carbonyl group and a chlorine atom, alongside a nonpolar hydrocarbon chain, results in a molecule of intermediate polarity. This structural composition is the primary determinant of its solubility in various organic solvents. Understanding these solubility properties is crucial for its application in organic synthesis, purification processes like extraction and chromatography, and formulation development in the pharmaceutical industry.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3][4][5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5]

Molecular Structure and Polarity of this compound:

-

Polar Components: The carbonyl group (C=O) is strongly polar. The chlorine atom also contributes to the molecule's polarity due to its electronegativity.

-

Nonpolar Components: The ethyl and propyl chains attached to the carbonyl group are nonpolar.

This combination of polar and nonpolar features suggests that this compound will exhibit a range of solubilities across different types of organic solvents.

Expected Solubility in Common Organic Solvents:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor.[6][7] Therefore, it is expected to be miscible or highly soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate (B1210297), Dichloromethane): These solvents possess polar groups but do not have hydrogen atoms bonded to highly electronegative atoms. Acetone, being a ketone itself, is expected to be an excellent solvent for this compound due to similar polarities.[6] Ethyl acetate and dichloromethane (B109758) are also polar and are anticipated to be effective solvents.

-

Nonpolar Solvents (e.g., Hexane): Due to the significant polarity imparted by the carbonyl and chloro groups, this compound is expected to have limited solubility in nonpolar solvents like hexane. The nonpolar alkyl chains of the molecule will have some affinity for hexane, but the polar groups will hinder complete miscibility.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data (e.g., in g/100 mL at a defined temperature) for this compound in common organic solvents is not available in peer-reviewed journals or major chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Ethanol | C₂H₅OH | Polar Protic | High | Data to be determined |

| Methanol | CH₃OH | Polar Protic | High | Data to be determined |

| Acetone | C₃H₆O | Polar Aprotic | Very High | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | High | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | High | Data to be determined |

| Hexane | C₆H₁₄ | Nonpolar | Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Evaporating dishes or pre-weighed beakers

-

Vortex mixer

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of each solvent in separate glass vials. An excess is ensured when a separate liquid phase of the solute remains after thorough mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25°C).

-

Agitate the vials using a vortex mixer for a set period (e.g., 1 minute) at regular intervals (e.g., every hour) for a total equilibration time of at least 24 hours. This ensures that the solvent is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a volumetric pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dishes in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature well below the boiling point of this compound can be used.

-

Once the solvent has completely evaporated, place the evaporating dishes in a vacuum desiccator until a constant weight is achieved.

-

Weigh the evaporating dish containing the dried solute residue on an analytical balance.

-

-

Calculation of Solubility:

-